molecular formula C16H18ClN3S B10910562 1-(4-Chlorobenzyl)-3-ethyl-1-(pyridin-2-ylmethyl)thiourea

1-(4-Chlorobenzyl)-3-ethyl-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B10910562
M. Wt: 319.9 g/mol
InChI Key: DQCLSVIRKBFUHW-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiourea core substituted with a 4-chlorobenzyl group, an ethyl group, and a 2-pyridylmethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea typically involves the reaction of 4-chlorobenzyl isothiocyanate with N-ethyl-N-(2-pyridylmethyl)amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N-(4-chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-Chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N’-ethyl-N-(2-pyridylmethyl)thiourea: Similar structure but lacks the 4-chloro substituent on the benzyl group.

    N-(4-Methylbenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea: Similar structure but has a methyl group instead of a chloro group on the benzyl ring.

    N-(4-Chlorobenzyl)-N’-methyl-N-(2-pyridylmethyl)thiourea: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

N-(4-Chlorobenzyl)-N’-ethyl-N-(2-pyridylmethyl)thiourea is unique due to the presence of the 4-chloro substituent on the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets and pathways, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18ClN3S

Molecular Weight

319.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-ethyl-1-(pyridin-2-ylmethyl)thiourea

InChI

InChI=1S/C16H18ClN3S/c1-2-18-16(21)20(12-15-5-3-4-10-19-15)11-13-6-8-14(17)9-7-13/h3-10H,2,11-12H2,1H3,(H,18,21)

InChI Key

DQCLSVIRKBFUHW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N(CC1=CC=C(C=C1)Cl)CC2=CC=CC=N2

Origin of Product

United States

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